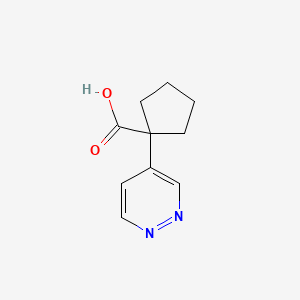
1-(Pyridazin-4-yl)cyclopentanecarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid is a compound that features a pyridazine ring attached to a cyclopentane carboxylic acid moiety. Pyridazine derivatives are known for their diverse pharmacological activities and have been utilized in various medicinal chemistry applications .
Métodos De Preparación
The synthesis of 1-(Pyridazin-4-yl)cyclopentanecarboxylic acid typically involves the formation of the pyridazine ring followed by its attachment to the cyclopentane carboxylic acid. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments .
Análisis De Reacciones Químicas
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert certain functional groups into their reduced forms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyridazin-4-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including its ability to form hydrogen bonds and π-π stacking interactions, contribute to its biological activity . These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-(Pyridazin-4-yl)cyclopentanecarboxylic acid can be compared with other pyridazine derivatives, such as:
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-pyridazin-4-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-1-2-5-10)8-3-6-11-12-7-8/h3,6-7H,1-2,4-5H2,(H,13,14) |
Clave InChI |
MLNGFCISMMATJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CN=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


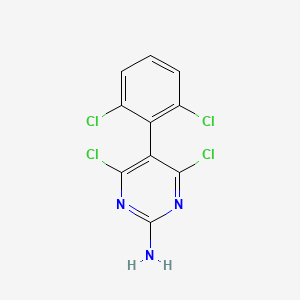
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
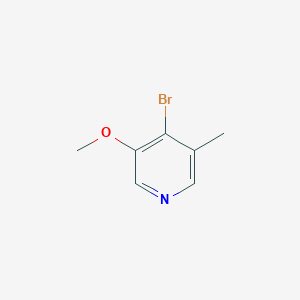

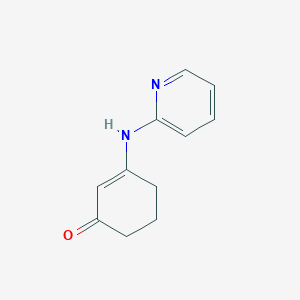

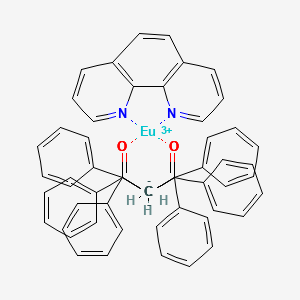
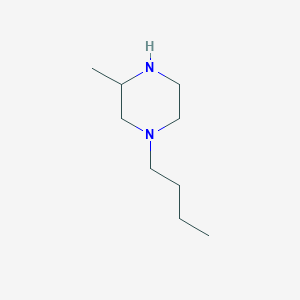
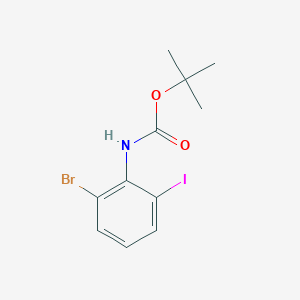
![1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
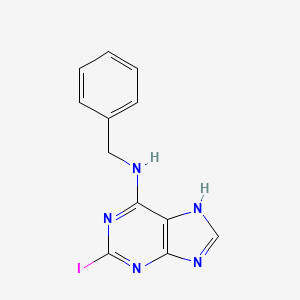

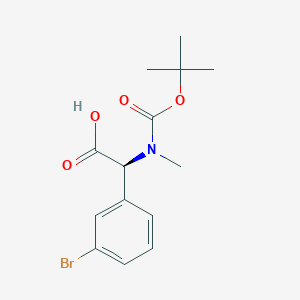
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)
